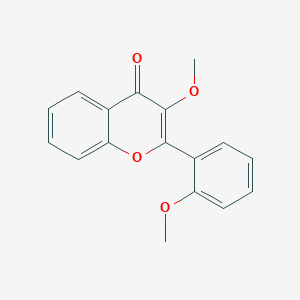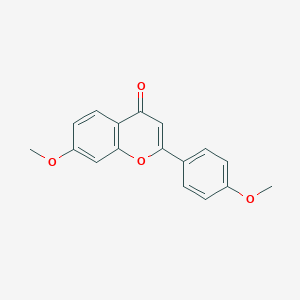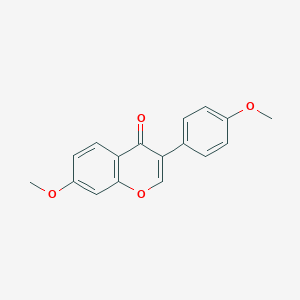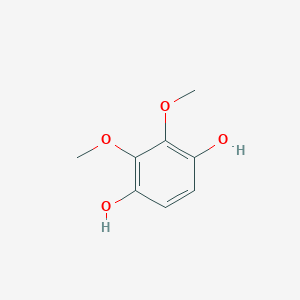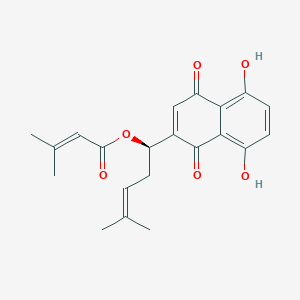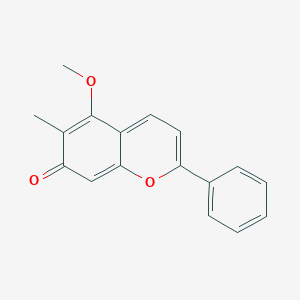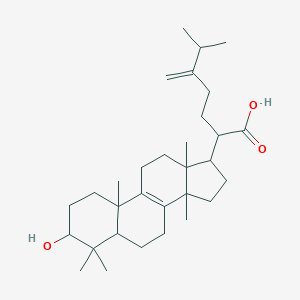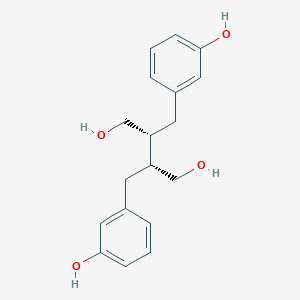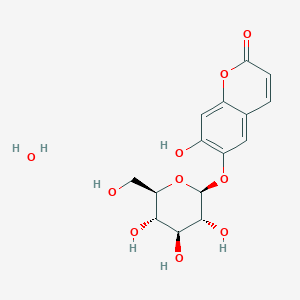
Esculin hydrate
Übersicht
Beschreibung
Synthesis Analysis
The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The formation of a precipitate was associated with the oligomerization reaction .Molecular Structure Analysis
Esculin hydrate has an empirical formula of C15H16O9 · xH2O and a molecular weight of 340.28 (anhydrous basis) . Its SMILES string is O.OC[C@H]1OC@@HOc3cc2O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis
The enzymatic polymerization of esculin can render it into high molecular weight polyphenols that present increased solubility, thermostability, or antioxidant properties . The presence of esculin oligomers was confirmed by MALDI-TOF analysis, which identified a repetition unit of 338 Da with a degree of polymerization up to 9 .Physical And Chemical Properties Analysis
Esculin hydrate has a specific optical rotation of -84° to -87° (20°C, 589 nm) (c=1.5, dioxane/H2O 1:1) . It appears as a white to cream solid .Wissenschaftliche Forschungsanwendungen
Microbiology Isolation and Identification of Enterococcus
Esculin hydrate is utilized in microbiology for the isolation and identification of Enterococcus, which are group D streptococci. This application is significant due to the role of Enterococcus species in human infections, making it crucial for clinical diagnostics .
Analytical Chemistry Detection of Glucosidase Inhibitors
In analytical chemistry, Esculin hydrate may be used as a standard for the detection of glucosidase inhibitors through thin-layer chromatography (TLC) bioautographic methods. This is important for identifying substances that can modulate enzyme activity, which has implications in diabetes research .
Biotechnology Characterization of Novel Cellulase Genes
Esculin hydrate has been used in library screening for the characterization of novel cellulase genes from uncultured microorganisms. This application is crucial in biotechnology for developing new enzymes with potential industrial applications .
Food and Nutraceutical Applications Oxidative Oligomerization
A study has explored the oxidative oligomerization of esculin by laccase from Trametes versicolor in the presence of ethanol, a biocompatible co-solvent. This process is relevant for food and nutraceutical applications, indicating potential uses in these industries .
Pharmacology Antioxidant Activities and Cancer Prevention
Esculin hydrate demonstrates antioxidant activities and protection against chemically-induced carcinogenesis. This pharmacological property is significant for its potential use in preventing or treating oxidative stress-related diseases and cancer .
Sporulation Research Component of Sporulation-Inducing Agar
In research on sporulation, Esculin hydrate has been used as a component of sporulation-inducing esculin agar. This application is important for studying the sporulation process in various microorganisms .
Cellular Studies Esculin Uptake Assay
Esculin hydrate has also been employed in cellular studies for esculin uptake assays. This application is relevant for understanding how cells interact with and absorb certain compounds .
Wirkmechanismus
Esculin hydrate, also known as Esculin sesquihydrate, is a natural compound found in various plants and has been used in traditional Chinese medicine . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
It is known to interact with various enzymes and proteins within the body, contributing to its diverse pharmacological effects .
Mode of Action
Esculin hydrate’s mode of action is primarily through its antioxidant and anti-inflammatory activities . It is recognized by Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . It also inhibits oxidative stress in pathological conditions .
Biochemical Pathways
Esculin hydrate affects several biochemical pathways. One significant pathway is the Nrf2/GPX4 signaling pathway . By activating this pathway, it inhibits the activation of hepatic stellate cells, effectively treating liver fibrosis .
Pharmacokinetics
The oral bioavailability of esculin is low, and the main metabolic pathway of esculin is extensive glucuronidation . The C-7 phenolic hydroxyl is its major metabolic site .
Result of Action
Esculin hydrate has various molecular and cellular effects. It reduces the size of gastric ulcers and decreases increases in the levels of malondialdehyde (MDA) and the activity of myeloperoxidase (MPO) and catalase . It also decreases LPS-induced increases in the levels of TLR4, MyD88, IRAK4, and phosphorylated NF-ĸB in the lung, as well as levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury .
Action Environment
Environmental factors can influence the action of esculin hydrate. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2 and thus regulate the phloem transport velocity .
Eigenschaften
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583344 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esculin hydrate | |
CAS RN |
66778-17-4 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of esculin hydrate in bacterial identification?
A1: Esculin hydrate is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []
Q2: How does esculin hydrate contribute to the selective growth of certain bacteria?
A2: While esculin hydrate itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, esculin hydrate is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.
Q3: Beyond its use in bacterial culture media, what other applications have been explored for esculin hydrate?
A3: Research indicates that esculin hydrate possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




